(S)-3-Amino-gamma-butyrolactone hydrochloride
Overview
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used to improve the water solubility of substances, which can be desirable for substances used in medications .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrochloric acid . For example, metformin hydrochloride was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray powder diffraction and differential scanning calorimetry .Chemical Reactions Analysis
Chemical reactions can be analyzed using a methodology called quantitative analysis, which involves a combination of chemical reactions and stoichiometric calculations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For instance, the most widely used method for analyzing metformin hydrochloride is HPLC combined with spectrophotometry .Scientific Research Applications
Screening and Confirmation Methods for GHB Determination
This research highlights the challenges and methodologies in screening and confirmation of gamma-hydroxybutyric acid (GHB) in biological fluids, discussing the compound's polarity, rapid metabolism, and instability during storage. It details the various screening and confirmation procedures, including chromatography-based techniques, and their advantages and limitations (Ingels et al., 2014).
Chemosynthesis of Bioresorbable Poly(γ-butyrolactone)
This review outlines the recent advancements in synthesizing poly(γ-butyrolactone) from the monomer γ-butyrolactone, which has historically been considered challenging to polymerize. The resulting polymer exhibits properties ideal for tissue-engineering applications, showcasing its potential in the medical field (Moore et al., 2005).
Pyrrolidone-based Surfactants
This literature review delves into the surfactant properties of N-alkylated pyrrolidones, derived from butyrolactone, and their interaction with various substances. It emphasizes the versatility of pyrrolidone in enhancing surfactant performance across different applications, highlighting the compound's role in industrial and academic research (Login, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4S)-4-aminooxolan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYONVUDAOYDKV-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679724 | |
Record name | (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-gamma-butyrolactone hydrochloride | |
CAS RN |
117752-82-6 | |
Record name | (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S)-4-aminooxolan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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